3-(3',5'-Difluorobiphenyl-4-yl)propanoic acid
Overview
Description
3-(3’,5’-Difluorobiphenyl-4-yl)propanoic acid is a versatile chemical compound with potential applications in various scientific research domains. It is characterized by the presence of a biphenyl structure with two fluorine atoms at the 3’ and 5’ positions and a propanoic acid group attached to the 4-position of the biphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3’,5’-Difluorobiphenyl-4-yl)propanoic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the formation of carbon-carbon bonds. The general procedure includes the reaction of 3,5-difluorophenylboronic acid with a suitable aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for 3-(3’,5’-Difluorobiphenyl-4-yl)propanoic acid are not extensively documented. the scalability of the Suzuki-Miyaura coupling reaction suggests that it can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-(3’,5’-Difluorobiphenyl-4-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The propanoic acid group can be oxidized to form corresponding carboxylic acid derivatives.
Reduction: The biphenyl ring can undergo reduction reactions to form partially or fully hydrogenated biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Hydrogenated biphenyl derivatives.
Substitution: Substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
3-(3’,5’-Difluorobiphenyl-4-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-(3’,5’-Difluorobiphenyl-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The biphenyl structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The fluorine atoms enhance its binding affinity and stability, making it a valuable compound for studying molecular interactions .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorophenylboronic acid: Shares the difluorobiphenyl core structure but lacks the propanoic acid group.
3,5-Difluorobenzeneboronic acid: Similar biphenyl structure with boronic acid functionality.
Uniqueness
3-(3’,5’-Difluorobiphenyl-4-yl)propanoic acid is unique due to the presence of both the difluorobiphenyl core and the propanoic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
3-[4-(3,5-difluorophenyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O2/c16-13-7-12(8-14(17)9-13)11-4-1-10(2-5-11)3-6-15(18)19/h1-2,4-5,7-9H,3,6H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTZBLVSXJKSOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)C2=CC(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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